molecular formula C7H4BrN3O2 B079480 8-Bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 957187-28-9

8-Bromo-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B079480
CAS No.: 957187-28-9
M. Wt: 242.03 g/mol
InChI Key: RCACLYOLSQUCDP-UHFFFAOYSA-N
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Description

8-Bromo-6-nitroimidazo[1,2-a]pyridine is a versatile bromo- and nitro-functionalized heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, found in several marketed pharmaceuticals such as the anxiolytic alpidem and the hypnotic zolpidem . Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and significant activity against multidrug-resistant tuberculosis (MDR-TB) . This specific derivative, with its bromo and nitro substituents, offers multiple sites for further functionalization via cross-coupling and substitution reactions, enabling rapid diversification for the synthesis of targeted libraries. Researchers utilize this compound to develop novel analogs for probing biological pathways, particularly as inhibitors of key targets like the cytochrome bcc oxidase complex (QcrB) in anti-tuberculosis research . It is also a valuable precursor in the synthesis of more complex fused ring systems. The compound is offered with a high purity guarantee to ensure consistent and reliable performance in synthetic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACLYOLSQUCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650053
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957187-28-9
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide array of biological activities.[1][2] The targeted synthesis of specifically substituted derivatives, such as 8-bromo-6-nitroimidazo[1,2-a]pyridine, is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of the necessary starting materials to access this important scaffold.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of this compound hinges on the construction of the fused bicyclic system from a suitably substituted 2-aminopyridine precursor. The primary and most convergent approach involves the cyclization of a 2-amino-3-bromo-5-nitropyridine with a two-carbon electrophile, typically an α-haloaldehyde or its equivalent. An alternative strategy involves the initial formation of an 8-bromoimidazo[1,2-a]pyridine followed by a regioselective nitration at the C6 position. This guide will focus on the preparation of the key starting material, 2-amino-3-bromo-5-nitropyridine, and its subsequent cyclization.

Synthesis_Strategy cluster_0 Primary Synthetic Route cluster_1 Alternative Synthetic Route A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Bromination C 2-Amino-3-bromo-5-nitropyridine B->C Nitration E This compound C->E Cyclization D α-Haloaldehyde (e.g., Bromoacetaldehyde) D->E F 2-Amino-3-bromopyridine G 8-Bromoimidazo[1,2-a]pyridine F->G Cyclization H This compound G->H Nitration

Figure 1: Synthetic strategies for this compound.

Part 1: Synthesis of the Key Precursor: 2-Amino-3-bromo-5-nitropyridine

The cornerstone of this synthesis is the preparation of the highly functionalized pyridine ring. This is best achieved through a sequential bromination and nitration of 2-aminopyridine.

Step 1.1: Bromination of 2-Aminopyridine to Afford 2-Amino-3-bromopyridine

The regioselective bromination of 2-aminopyridine at the C3 position is a critical first step. Direct bromination can lead to a mixture of products, including the undesired 5-bromo and 3,5-dibromo derivatives.[3] A controlled approach is necessary to favor the formation of the 3-bromo isomer.

Causality Behind Experimental Choices: The use of a controlled addition of bromine at low temperatures, followed by a gradual increase in temperature, helps to manage the reactivity and improve the selectivity for the C3 position. Acetic acid is employed as a solvent and also acts as a catalyst in this electrophilic substitution reaction.[4]

Experimental Protocol: Synthesis of 2-Amino-3-bromopyridine [4]

  • Dissolve 2-aminopyridine (1.0 eq.) in a suitable organic solvent such as glacial acetic acid in a three-necked flask equipped with a dropping funnel, thermometer, and a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add half of the total amount of liquid bromine (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the initial addition, allow the reaction mixture to warm to 10-20 °C and then add the remaining bromine dropwise.

  • Once the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-bromopyridine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Parameter Condition Rationale
Brominating Agent Liquid BromineProvides a direct source of electrophilic bromine.
Solvent Glacial Acetic AcidActs as a solvent and catalyst for the reaction.
Temperature 0 °C to 50-60 °CControlled temperature profile enhances regioselectivity.
Work-up Neutralization & ExtractionIsolates the product from the acidic reaction medium.
Step 1.2: Nitration of 2-Amino-3-bromopyridine to Yield 2-Amino-3-bromo-5-nitropyridine

The subsequent nitration of 2-amino-3-bromopyridine introduces the nitro group at the C5 position. The directing effects of the amino and bromo substituents guide the incoming electrophile to this position.

Causality Behind Experimental Choices: The use of a potent nitrating mixture, such as concentrated sulfuric and nitric acids, is necessary to overcome the deactivating effect of the pyridine ring nitrogen. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to prevent side reactions.[5]

Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-nitropyridine [5]

  • In a flask equipped with a stirrer and a thermometer, carefully add 2-amino-3-bromopyridine (1.0 eq.) to concentrated sulfuric acid at a temperature maintained below 20 °C.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1-1.5 eq.) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8, which will cause the product to precipitate.

  • Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude 2-amino-3-bromo-5-nitropyridine.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield yellow needles.[5]

Parameter Condition Rationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄A strong nitrating agent required for the deactivated pyridine ring.
Temperature 0-5 °CControls the exothermicity and minimizes side reactions.
Work-up Quenching on ice & NeutralizationPrecipitates the product from the reaction mixture.

Part 2: Cyclization to Form the Imidazo[1,2-a]pyridine Core

With the key precursor, 2-amino-3-bromo-5-nitropyridine, in hand, the final step is the construction of the imidazole ring. This is typically achieved through a condensation reaction with an α-halocarbonyl compound.

Step 2.1: Synthesis of this compound

The reaction of 2-amino-3-bromo-5-nitropyridine with an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde, leads to the formation of the desired imidazo[1,2-a]pyridine ring system.

Causality Behind Experimental Choices: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core. The use of a base, such as sodium bicarbonate, facilitates the final dehydration step. Ethanol is a common and effective solvent for this transformation.[6]

Figure 2: General mechanism for the cyclization reaction.

Experimental Protocol: Synthesis of this compound (Adapted from similar syntheses[6])

  • To a solution of 2-amino-3-bromo-5-nitropyridine (1.0 eq.) in ethanol, add an aqueous solution of chloroacetaldehyde (40-50% w/w, 1.1-1.5 eq.).

  • Add a mild base, such as sodium bicarbonate (1.5-2.0 eq.), to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Add water to the residue, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Parameter Condition Rationale
Electrophile ChloroacetaldehydeA readily available two-carbon building block for the imidazole ring.
Solvent EthanolA suitable solvent for the reactants and facilitates the reaction.
Base Sodium BicarbonatePromotes the final dehydration step to form the aromatic ring.
Temperature RefluxProvides the necessary energy for the cyclization and dehydration.

Alternative Strategy: Nitration of 8-Bromoimidazo[1,2-a]pyridine

An alternative approach involves the synthesis of 8-bromoimidazo[1,2-a]pyridine first, followed by regioselective nitration.

Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine

This can be achieved by the cyclization of 2-amino-3-bromopyridine with chloroacetaldehyde, following a similar procedure as described in Step 2.1.

Step 2: Nitration of 8-Bromoimidazo[1,2-a]pyridine

The nitration of the pre-formed 8-bromoimidazo[1,2-a]pyridine ring system is expected to occur at the C6 position due to the directing effects of the fused ring system.

Experimental Protocol: Nitration of 8-Bromoimidazo[1,2-a]pyridine (Conceptual, based on general nitration procedures)

  • Dissolve 8-bromoimidazo[1,2-a]pyridine (1.0 eq.) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.

  • Stir the reaction at low temperature for a specified period, monitoring by TLC.

  • Work-up the reaction by pouring it onto ice and neutralizing with a base to precipitate the product.

  • Isolate and purify the this compound as described previously.

This alternative route may offer advantages in terms of starting material availability or overall yield, and should be considered during synthetic planning.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the intermediates and the final product. The chemical shifts and coupling constants of the aromatic protons are particularly informative for verifying the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1340 cm⁻¹) and the amino group (absorptions around 3500-3300 cm⁻¹).

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The key to a successful synthesis lies in the efficient preparation of the crucial intermediate, 2-amino-3-bromo-5-nitropyridine. This guide provides a detailed and scientifically grounded framework for researchers to approach the synthesis of this important class of molecules, enabling further exploration of their potential in drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 4, p.32 (1963); Vol. 34, p.7 (1954). [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(6), 55-58.[Link]

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-445.[Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • PubMed. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • ResearchGate. Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. [Link]

  • Google Patents.
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  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • ResearchGate. Nitration, Methods and Mechanisms. [Link]

  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine. [Link]

  • SIELC Technologies. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • ResearchGate. Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. [Link]

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Theoretical Investigations of 8-Bromo-6-nitroimidazo[1,2-a]pyridine: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide delves into a comprehensive theoretical examination of a specific, promising derivative: 8-Bromo-6-nitroimidazo[1,2-a]pyridine. We will explore its structural, electronic, and potential biological properties through advanced computational methodologies. This document serves as a roadmap for researchers, providing not only a theoretical framework for understanding this molecule but also detailed protocols for in silico analysis, from quantum chemical calculations to molecular docking simulations. Our aim is to illuminate the path from molecular design to potential therapeutic application, grounded in the principles of computational chemistry.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine heterocyclic system is a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its rigid, planar structure and the presence of nitrogen atoms make it an ideal framework for interacting with various biological targets. This has led to the development of drugs with diverse therapeutic applications, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and cardiotonics like Olprinone.[1] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of substituents like halogens and nitro groups can significantly modulate the electronic and steric characteristics of the molecule, often leading to enhanced or novel biological activities.[5][6] This guide focuses on the theoretical exploration of this compound, a derivative with potential for novel therapeutic applications.

Structural Elucidation and Synthesis Pathway

While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for related compounds. A common approach involves the cyclization of a substituted 2-aminopyridine with an α-haloketone. For the target molecule, a potential pathway could start from the nitration and bromination of a suitable imidazo[1,2-a]pyridine precursor.

A proposed synthetic workflow is illustrated below:

Synthetic_Pathway 2-amino-5-bromopyridine 2-amino-5-bromopyridine Imidazo[1,2-a]pyridine_intermediate Imidazo[1,2-a]pyridine_intermediate 2-amino-5-bromopyridine->Imidazo[1,2-a]pyridine_intermediate Cyclization 6-nitroimidazo[1,2-a]pyridine_intermediate 6-nitroimidazo[1,2-a]pyridine_intermediate Imidazo[1,2-a]pyridine_intermediate->6-nitroimidazo[1,2-a]pyridine_intermediate Nitration This compound This compound 6-nitroimidazo[1,2-a]pyridine_intermediate->this compound Bromination

Caption: Proposed synthetic pathway for this compound.

The structural confirmation of the synthesized molecule would rely on a combination of spectroscopic techniques and X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy: IR analysis would help identify the characteristic vibrational frequencies of functional groups, such as the nitro group (NO₂).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.

In Silico Characterization: A Computational Deep Dive

Computational chemistry offers powerful tools to predict and understand the properties of molecules before their synthesis, saving time and resources.[7][8] In this section, we outline a theoretical workflow to characterize this compound.

Density Functional Theory (DFT) for Molecular and Electronic Insights

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules.[7][8][9] It provides a good balance between accuracy and computational cost.

Protocol for DFT Calculations:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p) for all atoms to ensure a good description of the electronic distribution.

  • Geometry Optimization: The initial structure of this compound is drawn and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: From the optimized geometry, various electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates its chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Parameters like electronegativity, hardness, and softness can be calculated from the HOMO and LUMO energies to further quantify reactivity.

A typical workflow for DFT calculations is as follows:

DFT_Workflow Initial_Structure Initial_Structure Geometry_Optimization Geometry_Optimization Initial_Structure->Geometry_Optimization B3LYP/6-311++G(d,p) Frequency_Calculation Frequency_Calculation Geometry_Optimization->Frequency_Calculation Confirm Minimum Electronic_Properties Electronic_Properties Frequency_Calculation->Electronic_Properties HOMO, LUMO, MEP

Caption: A streamlined workflow for DFT calculations.

Predicted Geometrical Parameters (Hypothetical):

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.89C-N-C108.5
N-O (nitro)1.23O-N-O125.0
C-N (nitro)1.48C-C-Br119.5
Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][10] It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.

Given the known antitubercular activity of some imidazo[1,2-a]pyridine derivatives, a potential target for this compound is the cytochrome bc1 complex of Mycobacterium tuberculosis.[2][11][12]

Protocol for Molecular Docking:

  • Software: AutoDock Vina or similar docking software.

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from the DFT optimization.

    • Partial charges are calculated using the Gasteiger method.

    • Non-polar hydrogens are merged, and rotatable bonds are defined.

  • Receptor Preparation:

    • The crystal structure of the target protein (e.g., from the Protein Data Bank) is obtained.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned.

  • Grid Box Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.

  • Docking Simulation: The docking simulation is run to generate multiple binding poses of the ligand in the active site.

  • Analysis of Results:

    • The binding poses are ranked based on their predicted binding affinity (in kcal/mol).

    • The best-ranked pose is visualized to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

The molecular docking workflow can be visualized as follows:

Docking_Workflow Ligand_Preparation Ligand_Preparation Docking_Simulation Docking_Simulation Ligand_Preparation->Docking_Simulation Binding_Affinity_Calculation Binding_Affinity_Calculation Docking_Simulation->Binding_Affinity_Calculation AutoDock Vina Receptor_Preparation Receptor_Preparation Receptor_Preparation->Docking_Simulation Interaction_Analysis Interaction_Analysis Binding_Affinity_Calculation->Interaction_Analysis Visualize Best Pose

Caption: A typical workflow for molecular docking studies.

Hypothetical Docking Results:

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.5TYR316, HIS191, GLU318
Known Inhibitor (Control)-9.2TYR316, PHE225, HIS191

Potential Biological Significance and Future Directions

The in silico analysis of this compound provides a strong theoretical foundation for its potential as a therapeutic agent. The presence of the electron-withdrawing nitro group and the bulky bromine atom are expected to significantly influence its electronic properties and binding interactions. The predicted high binding affinity to a key mycobacterial target suggests its potential as an antitubercular agent.[11][12]

Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate the computational predictions. Further optimization of the lead compound through the synthesis of analogues with different substitution patterns could lead to the discovery of more potent and selective drug candidates. The theoretical framework and protocols outlined in this guide provide a robust starting point for such endeavors.

References

  • (2025-08-04) Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • (2024-11-27) Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]

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  • (2020-02-12) New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ResearchGate. [Link]

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  • (2025-11-30) Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Request PDF. ResearchGate. [Link]

  • (2026-01-08) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • (2023-09-07) Molecular Docking, DFT, MEPs and in Vitro Investigations of Ni(II), Pd(II) and Cu(II) complexes containing thiosemicarbazone moiety. Authorea. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • (2025-08-06) Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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An In-depth Technical Guide to 8-Bromo-6-nitroimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key component in several commercially successful drugs, demonstrating its therapeutic versatility.[3][4] The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular effects.[5][6]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as halogens and nitro groups, can profoundly influence the molecule's biological activity. A bromine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while a nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the aromatic system and introduce new potential binding interactions.

This technical guide provides a comprehensive review of 8-Bromo-6-nitroimidazo[1,2-a]pyridine, a derivative with significant potential in drug discovery. Although specific literature on this exact molecule is sparse, this guide will provide a robust framework for its synthesis, characterization, and potential biological applications, based on established principles of imidazo[1,2-a]pyridine chemistry and data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a well-established synthetic strategy for the imidazo[1,2-a]pyridine core: the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7][8] The key to synthesizing the target molecule lies in the selection of the appropriately substituted 2-aminopyridine precursor.

Proposed Synthetic Pathway

The most logical and efficient synthetic route commences with the commercially available 2-amino-3-bromo-5-nitropyridine. This starting material possesses the requisite substitution pattern on the pyridine ring to yield the desired 8-bromo-6-nitro product upon cyclization. The reaction proceeds via a nucleophilic substitution of the α-halocarbonyl by the pyridine nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Synthesis_Pathway 2-amino-3-bromo-5-nitropyridine 2-amino-3-bromo-5-nitropyridine Intermediate Intermediate 2-amino-3-bromo-5-nitropyridine->Intermediate Nucleophilic attack Chloroacetaldehyde Chloroacetaldehyde (aq.) Chloroacetaldehyde->Intermediate Product This compound Intermediate->Product Intramolecular cyclization & Dehydration

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a well-reasoned, hypothetical procedure based on analogous syntheses of substituted imidazo[1,2-a]pyridines.[9]

Materials:

  • 2-amino-3-bromo-5-nitropyridine

  • 40% aqueous chloroacetaldehyde solution

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromo-5-nitropyridine (1.0 eq.) in ethanol.

  • Addition of Chloroacetaldehyde: To the stirred solution, add a 40% aqueous solution of chloroacetaldehyde (1.5 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation and Causality:

  • Choice of Solvent: Ethanol is a suitable solvent as it solubilizes the starting materials and has a boiling point appropriate for the reaction temperature.

  • Stoichiometry: A slight excess of chloroacetaldehyde is used to ensure complete consumption of the limiting 2-aminopyridine starting material.

  • Neutralization: The addition of sodium bicarbonate is crucial to neutralize any hydrohalic acid formed during the reaction, which could otherwise protonate the product and complicate the extraction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring a high-purity final product.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of specific experimental data for this compound in the available literature, the following properties are predicted based on the analysis of closely related analogues.[4][5][10]

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 258.03 g/mol
Appearance Yellow to light brown solid
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water.
¹H NMR Aromatic protons are expected in the range of δ 7.5-9.0 ppm. The presence of the electron-withdrawing nitro group and the bromine atom will cause downfield shifts of the adjacent protons.
¹³C NMR Aromatic carbons are expected in the range of δ 110-150 ppm. The carbon atoms attached to the nitro and bromo groups will show characteristic shifts.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observed at m/z 257 and 259 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound.[11] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the heterocyclic rings.

Potential Biological Activities and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of documented biological activities.[3] The introduction of 8-bromo and 6-nitro substituents is anticipated to modulate this activity, potentially leading to novel therapeutic agents.

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2] The electron-withdrawing nature of the nitro group in this compound could enhance its interaction with biological targets through electrostatic interactions, potentially leading to potent anticancer activity.

Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival This compound This compound This compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new antitubercular agents.[12] Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[12] The presence of a nitro group is a common feature in several antitubercular drugs, and its inclusion in the this compound structure may confer significant antimycobacterial properties.

Other Potential Applications

Given the broad biological activity of the parent scaffold, this compound could also be investigated for other therapeutic applications, including:

  • Antiviral activity

  • Anti-inflammatory properties

  • Kinase inhibition for various diseases

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the esteemed class of imidazo[1,2-a]pyridine heterocycles. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential biological activities. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical properties provide a solid foundation for its isolation and characterization.

The true therapeutic potential of this compound can only be unlocked through its synthesis and subsequent biological evaluation. Future research should focus on:

  • Synthesis and Characterization: The execution and optimization of the proposed synthetic protocol, followed by thorough spectroscopic characterization to confirm its structure.

  • In Vitro Screening: A comprehensive biological screening against a panel of cancer cell lines, various bacterial and viral strains, and a kinase panel to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with variations at different positions of the imidazo[1,2-a]pyridine core to establish a clear SAR and optimize for potency and selectivity.

The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

  • (2024, June 3). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Retrieved from [Link]

  • (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Retrieved from [Link]

  • (2023, November 1). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]

  • (2018, November 28). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • (2020, January 1). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]

  • (2025, August 5). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. HAL Open Science. Retrieved from [Link]

  • (2014, October 15). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Retrieved from [Link]

  • (2014, August 15). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Center for Biotechnology Information. Retrieved from [Link]

  • (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • (2024, November 27). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Retrieved from [Link]

  • (2010, June 23). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Amino-5-bromo-3-nitropyridine. PubChem. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • (2015, July 29). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information. Retrieved from [Link]

  • (2018, August 1). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. National Center for Biotechnology Information. Retrieved from [Link]

  • (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Retrieved from [Link]

  • (2024, June 3). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Retrieved from [Link]

  • (2021, October 22). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Retrieved from [Link]

  • (2015, January 1). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. ResearchGate. Retrieved from [Link]

  • (2018, January 1). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Retrieved from [Link]

  • (2024, March 26). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]

  • (2025, August 7). Study of the Three-Component Reaction of α-Nitrocarbonyl Compounds, Aromatic Aldehydes, and Cyanothioacetamide. ResearchGate. Retrieved from [Link]

  • (2007, May 1). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. PubMed. Retrieved from [Link]

  • (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • (2014, May 14). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
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  • (2025, August 7). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Purification of 8-Bromo-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, 8-Bromo-6-nitroimidazo[1,2-a]pyridine, serves as a crucial intermediate in the synthesis of more complex bioactive molecules. The presence of the electron-withdrawing nitro group and the bromine atom at positions 6 and 8 respectively, significantly influences its chemical reactivity and biological profile.

Purity of this intermediate is paramount, as even minor impurities can lead to downstream reaction failures, the formation of undesired side-products, and complicate the interpretation of biological data. This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for column chromatography and recrystallization, along with methods for purity assessment. The methodologies described herein are designed to be both effective and reproducible for researchers in academic and industrial settings.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.

Physicochemical Properties:

This compound is a moderately polar aromatic compound. The presence of the nitro group significantly increases its polarity compared to the parent imidazo[1,2-a]pyridine core. This polarity dictates its solubility in various organic solvents and its retention behavior on chromatographic stationary phases. The bromine atom further contributes to its molecular weight and can influence crystal packing.

Expected Impurity Profile:

The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by nitration. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-3-bromopyridine derivatives.

  • Regioisomers: Nitration of the imidazo[1,2-a]pyridine ring can sometimes yield a mixture of isomers.

  • Over-nitrated or Under-nitrated Products: Depending on the reaction conditions.

  • By-products from Side Reactions: Such as polymerization or degradation products.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the development of the purification method.

Purification Strategy Workflow

The recommended purification workflow for this compound is a two-step process designed to achieve high purity.

PurificationWorkflow Crude_Product Crude Product (Post-synthesis work-up) Column_Chromatography Primary Purification: Column Chromatography Crude_Product->Column_Chromatography  Removal of major impurities Recrystallization Secondary Purification: Recrystallization Column_Chromatography->Recrystallization  Removal of trace impurities  and final polishing Purity_Analysis Final Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Pure_Product Pure this compound (>98% Purity) Purity_Analysis->Pure_Product

Figure 1: Recommended purification workflow for this compound.

Part 1: Primary Purification via Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from significant impurities based on differential adsorption to a stationary phase.[3]

Rationale for Method Selection:

Given the moderate polarity of this compound and the potential for a range of impurities with varying polarities, silica gel column chromatography provides the necessary resolving power for a successful initial purification.

Protocol 1: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (DCM) (optional, for sample loading)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of hexane:ethyl acetate (e.g., starting with 7:3 v/v).

    • Visualize the spots under a UV lamp. The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on). The optimal gradient will depend on the TLC analysis.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for the initial crude analysis.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Solvent Evaporation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Data Presentation: Eluent System Optimization

Hexane:Ethyl Acetate (v/v)Observed Rf of Target CompoundSeparation from ImpuritiesRecommendation
9:1~0.1PoorToo non-polar
7:3~0.35GoodOptimal Starting Point
1:1~0.6FairMay elute too quickly

Part 2: Secondary Purification via Recrystallization

Recrystallization is a powerful technique for achieving high purity by separating the target compound from trace impurities based on differences in solubility.[4][5]

Rationale for Method Selection:

Following column chromatography, recrystallization is an excellent "polishing" step to remove any remaining minor impurities and to obtain a crystalline solid, which is often indicative of high purity.

Protocol 2: Recrystallization

Materials:

  • Partially purified this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Based on the polarity of the target molecule, an ethanol/water solvent system is a good starting point. The compound should be soluble in hot ethanol and less soluble in cold ethanol and water.

  • Dissolution:

    • Place the partially purified solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Inducing Crystallization:

    • If the solution is clear, slowly add deionized water dropwise to the hot solution until a slight turbidity (cloudiness) persists.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Purity Assessment and Validation

The purity of the final product must be rigorously assessed to ensure it meets the required standards for subsequent applications.

PurityValidation cluster_Techniques Purity Verification Techniques TLC Thin Layer Chromatography (TLC) - Qualitative assessment - Single spot indicates high purity HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative assessment - Peak area >98% NMR Nuclear Magnetic Resonance (NMR) - Structural confirmation - Absence of impurity signals MS Mass Spectrometry (MS) - Molecular weight confirmation Purified_Product Purified Product Purified_Product->TLC Purified_Product->HPLC Purified_Product->NMR Purified_Product->MS

Figure 2: Analytical techniques for purity validation of the final product.

Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single major peak with an area percentage greater than 98% is typically considered high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can detect the presence of impurities with distinct proton or carbon signals.

Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic approach combining column chromatography and recrystallization. The protocols detailed in this application note provide a robust framework for researchers, ensuring a reliable supply of this important chemical intermediate for drug discovery and development programs. Adherence to these methods, coupled with rigorous analytical validation, will contribute to the overall success of subsequent synthetic and biological investigations.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Center for Biotechnology Information. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. [Link]

  • Crystallization Solvents.pdf. (n.d.). Unknown Source. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). University of Michigan-Dearborn. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

Sources

Application Notes and Protocols for the Investigation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Within oncology, its derivatives have garnered significant interest as potential anticancer agents due to their capacity to modulate key signaling pathways implicated in tumorigenesis and cell survival.[2] Numerous studies have highlighted the ability of substituted imidazo[1,2-a]pyridines to inhibit critical protein kinases, disrupt microtubule dynamics, and induce programmed cell death (apoptosis) across a variety of cancer cell lines.[1][3]

This document serves as a comprehensive guide for researchers investigating the anticancer properties of the novel compound, 8-Bromo-6-nitroimidazo[1,2-a]pyridine . While specific data on this particular derivative is emerging, the well-established activities of analogous compounds allow for the formulation of a robust investigational strategy. We will outline the hypothesized mechanisms of action and provide detailed, field-proven protocols to systematically evaluate its efficacy and elucidate its molecular targets.

Hypothesized Mechanism of Action: Targeting Key Cancer Survival Pathways

Based on extensive research into the imidazo[1,2-a]pyridine class, this compound is postulated to exert its anticancer effects through two primary, interconnected mechanisms: the inhibition of the PI3K/Akt/mTOR signaling cascade and the subsequent induction of apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[4][5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[4][6] By inhibiting this kinase, these compounds can effectively shut down downstream signaling, leading to decreased cell proliferation and survival.

A common consequence of inhibiting critical survival pathways is the induction of apoptosis.[2] Imidazo[1,2-a]pyridine derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, modulation of Bcl-2 family proteins, and ultimately, the orderly dismantling of the cancer cell.[7]

The following diagram illustrates the hypothesized signaling pathway targeted by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Promotes Bcl-2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Bax Bax (Pro-apoptotic) Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 8-Bromo-6-nitro- imidazo[1,2-a]pyridine Compound->PI3K Inhibition

Caption: Hypothesized signaling pathway targeted by this compound.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is recommended for the in vitro testing of this compound.

Experimental_Workflow Start Start: Compound Synthesis & Purification of 8-Bromo-6-nitro- imidazo[1,2-a]pyridine CellCulture 1. Cell Line Selection & Culture (e.g., MCF-7, A549, HeLa) Start->CellCulture MTT 2. Cell Viability Assay (MTT) - Determine IC50 values CellCulture->MTT Apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic cells MTT->Apoptosis CellCycle 4. Cell Cycle Analysis (Propidium Iodide Staining) - Determine cell cycle phase distribution MTT->CellCycle WesternBlot 5. Western Blot Analysis - Probe for key proteins in PI3K/Akt/mTOR pathway (p-Akt, Akt, p-mTOR, mTOR, Caspase-3) Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis 6. Data Analysis & Interpretation WesternBlot->DataAnalysis Conclusion Conclusion: Elucidation of Anticancer Activity and Mechanism DataAnalysis->Conclusion

Caption: Recommended experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

The following protocols are foundational for the initial screening and mechanistic evaluation of novel anticancer compounds.[8] It is imperative to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug), in all experiments.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits cell growth by 50%, is calculated from the dose-response curve.[8]

Protocol 2: Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 1 hour at 4°C.[11]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Protocol 4: Western Blotting for PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.[3]

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example IC50 Values for this compound

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HeLaCervical CarcinomaExperimental Value
PC-3Prostate CarcinomaExperimental Value

Note: The IC50 values are to be determined experimentally.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer therapeutics.[3] By employing the systematic workflow and detailed protocols outlined in these application notes, researchers can effectively evaluate the anticancer potential of this compound. The anticipated inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis, if confirmed, would establish this compound as a promising candidate for further preclinical development.

References

  • Time in Pasuruan, ID. Google.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. [Link]

  • Discovery of imidazo[1,2- a ]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PlumX. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

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Application Notes & Protocols: Characterization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its rigid, bicyclic nature and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal framework for designing targeted therapies. Within oncology and immunology, derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, a class of enzymes crucial for cellular signal transduction.[1][3] Dysregulation of kinase activity is a known driver of many cancers, making them prime targets for therapeutic intervention.[3][4]

This document provides a comprehensive guide for the initial characterization, validation, and application of a novel derivative, 8-Bromo-6-nitroimidazo[1,2-a]pyridine , as a putative kinase inhibitor. As specific data for this compound is not yet widely available, we present a logical, field-proven workflow designed to rigorously assess its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase inhibitor discovery. We will move from broad-spectrum biochemical assays to more complex, physiologically relevant cell-based models, explaining the causality behind each experimental choice.

Part 1: Physicochemical Properties & Compound Handling

A thorough understanding of a compound's physical and chemical properties is a non-negotiable prerequisite for accurate and reproducible biological data. These properties dictate solubility, stability, and potential for off-target effects.

1.1. Solubility Assessment: The aqueous solubility of a compound is critical for its formulation in biological assays. While data for the title compound is sparse, related structures like 8-Bromo-6-chloroimidazo[1,2-a]pyridine are described as being only slightly soluble in water.[5] The nitro group on our compound may further impact this property.

Protocol: Kinetic Solubility Assessment using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Buffer Addition: Add aqueous kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[6]) to each well, typically at a 1:100 DMSO:buffer ratio to minimize solvent effects.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure turbidity (light scattering) using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm. The concentration at which a significant increase in signal is observed indicates the limit of kinetic solubility.

1.2. Stability: The stability of the compound in assay buffer and under storage conditions must be verified to ensure that the observed activity is from the intact molecule.

Protocol: HPLC-Based Stability Assessment

  • Incubation: Incubate this compound at a working concentration (e.g., 10 µM) in kinase assay buffer at the intended assay temperature (e.g., 30°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The degradation of the parent compound is monitored by the decrease in its peak area over time. A compound is generally considered stable if >95% remains after the longest assay incubation period.

Parameter Recommended Method Purpose
Molecular Formula C₇H₄BrN₃O₂N/A
Molecular Weight 242.03 g/mol For concentration calculations
Purity >95% (HPLC)Ensures activity is from the target molecule
Solubility Nephelometry / HPLCDetermines maximum assay concentration
Stability HPLC-MSConfirms compound integrity during the assay
Storage Store at -20°C or -80°C as a DMSO stockPrevents degradation

Part 2: In Vitro Biochemical Assays - The First Line of Inquiry

The initial step in characterizing a novel compound is to determine if it directly inhibits the enzymatic activity of its putative target(s) in a simplified, cell-free system.[7] This approach provides a clear measure of potency (e.g., IC₅₀) and helps to understand the mechanism of inhibition.[7] Given the promiscuity of the imidazo[1,2-a]pyridine scaffold, a logical starting point is to screen against a panel of kinases, particularly those implicated in cancer signaling pathways where related compounds have shown activity, such as the PI3K/AKT/mTOR pathway.[3]

Workflow for Biochemical Characterization

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Validation A Primary Screen (Single High Concentration) B IC50 Determination (Dose-Response Curve) A->B Active 'Hits' C Kinase Selectivity Panel (>100 Kinases) B->C D Mechanism of Action Studies (ATP Competition Assay) C->D Potent & Selective Hits E Cell-Based Assays (Target Engagement & Pathway Inhibition) D->E

Caption: A logical workflow for kinase inhibitor characterization.

Protocol 2.1: Luminescence-Based Kinase Assay (ADP-Glo™)

This is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8] Less kinase activity due to inhibition results in less ADP and a lower luminescent signal.[8]

Rationale: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability across different kinases, and resistance to interference from colored or fluorescent compounds.

Materials:

  • Recombinant Kinase (e.g., Akt1, mTOR, c-KIT)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • This compound

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating: Serially dilute this compound in kinase buffer to generate a 10-point, 3-fold dilution series (e.g., from 100 µM to 5 nM final concentration). Add 5 µL of each concentration to the assay plate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Addition: Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[6] The optimal time may vary depending on the kinase's specific activity and should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[6] Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce light.[8] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Kinase Putative IC₅₀ (nM) Staurosporine IC₅₀ (nM)
Akt1To Be Determined~5
mTORTo Be Determined~20
c-KITTo Be Determined~10
PKATo Be Determined~7
(Staurosporine, a non-selective kinase inhibitor, serves as a positive control for assay performance.)[6]

Part 3: Cell-Based Assays - Assessing Activity in a Biological Context

While biochemical assays are essential for determining direct inhibitory activity, they do not account for cell permeability, target engagement in the crowded cellular environment, or off-target effects.[7] Cell-based assays are the critical next step to validate a compound's potential.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[3]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 8-Bromo-6-nitro- imidazo[1,2-a]pyridine Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Protocol 3.1: Western Blotting for Phospho-Protein Analysis

This protocol measures the phosphorylation state of key downstream substrates to confirm that the inhibitor is engaging its target and blocking the signaling cascade within the cell.

Rationale: A reduction in the phosphorylated form of a kinase's substrate (e.g., p-Akt Ser473, p-S6 Ribosomal Protein) is direct evidence of target inhibition in a cellular context.

Materials:

  • Cancer cell line with active target pathway (e.g., A375 melanoma or HeLa cervical cancer cells[3])

  • Cell culture medium, FBS, and supplements

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities. The key readout is a dose-dependent decrease in the ratio of the phospho-protein to the total protein, with the loading control (e.g., GAPDH) remaining constant.

Conclusion and Future Directions

This document outlines a foundational strategy for the initial characterization of this compound as a novel kinase inhibitor. The successful execution of these protocols will establish its potency, selectivity, and cellular activity, providing a solid basis for further preclinical development. Subsequent steps would include more advanced cellular assays (e.g., cell proliferation, apoptosis assays), mechanism of action studies to determine ATP-competitiveness, and eventually, in vivo pharmacokinetic and efficacy studies in animal models. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic candidates, and a rigorous, systematic evaluation as described herein is paramount to unlocking its full potential.

References

  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Ingersoll, M., Lyons, A., Muniyan, S., et al. (2015). Novel imidazopyridine derivatives possess anti-tumor effect on human castration-resistant prostate cancer cells. PLoS One. Available at: [Link]

  • Maciot, M., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Thermo Fisher Scientific. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Available at: [Link]

  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

Sources

Troubleshooting & Optimization

Stability problems with 8-Bromo-6-nitroimidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-6-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile of this compound

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring an imidazo[1,2-a]pyridine core, a nitro group, and a bromine substituent, offers a unique combination of chemical properties. However, these same features can present challenges in terms of stability in solution. This guide will address these potential issues head-on, providing you with the knowledge to anticipate and mitigate them.

The stability of this molecule can be influenced by several factors, including:

  • pH of the solution: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated or deprotonated, affecting the electron distribution and reactivity of the entire molecule.

  • Solvent choice: The polarity and protic nature of the solvent can influence solubility and degradation pathways.

  • Light exposure: Nitroaromatic compounds are often susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Presence of nucleophiles or reducing agents: The nitro group can be reduced, and the bromine atom may be susceptible to nucleophilic substitution.

This guide is structured to provide clear, actionable advice to navigate these potential challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound in solution.

Problem 1: Inconsistent or lower-than-expected biological activity in assays.

Possible Cause: Degradation of the compound in your assay buffer or cell culture medium.

Troubleshooting Steps:

  • Assess Compound Stability in Your Assay Medium:

    • Protocol: Prepare a solution of this compound in your specific assay buffer or medium at the final working concentration.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining parent compound.[1]

    • Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability.

  • Investigate pH-Dependent Degradation:

    • Rationale: The imidazo[1,2-a]pyridine core is susceptible to hydrolysis under strongly acidic or basic conditions.

    • Protocol: Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).

    • Monitor the stability over time using HPLC as described above.

    • Solution: If instability is observed at a particular pH, consider adjusting the pH of your assay medium if your experimental design allows. Alternatively, prepare fresh stock solutions immediately before use.

  • Consider Solvent Effects:

    • Rationale: While DMSO is a common solvent for stock solutions, its final concentration in the assay medium should be minimized. Some organic co-solvents can promote degradation.

    • Solution: Ensure the final concentration of DMSO or other organic solvents is as low as possible in your assay. If you suspect solvent-mediated degradation, you may need to explore alternative solubilization strategies.

Problem 2: Appearance of a yellow or brown color in the solution upon storage or light exposure.

Possible Cause: Photodegradation or chemical degradation of the nitroaromatic moiety.

Troubleshooting Steps:

  • Evaluate Photostability:

    • Rationale: Nitroaromatic compounds can undergo photochemical reactions when exposed to light, leading to the formation of colored degradation products.

    • Protocol:

      • Prepare two identical solutions of the compound in a transparent solvent (e.g., acetonitrile or methanol).

      • Wrap one container in aluminum foil to protect it from light (dark control).

      • Expose the other container to your typical laboratory light conditions or a controlled light source as per ICH Q1B guidelines.[2]

      • Analyze both solutions by HPLC-UV/Vis at various time points to monitor for the appearance of new peaks and a decrease in the parent compound.

    • Solution: If the compound is found to be light-sensitive, protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

  • Investigate Reductive Degradation:

    • Rationale: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[3][4] These species can be colored and may have different biological activities.

    • Causality: This can be a particular issue in cell-based assays where cellular nitroreductases are present.

    • Detection: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential reductive metabolites.

    • Solution: While cellular reduction may be an intended part of the compound's mechanism of action, be aware of this possibility when interpreting results. If abiotic reduction is suspected (e.g., by components in the medium), consider using fresh, high-purity reagents.

Problem 3: Gradual loss of compound from stock solutions stored in DMSO.

Possible Cause: Long-term instability in DMSO, potentially exacerbated by water absorption.

Troubleshooting Steps:

  • Proper Stock Solution Storage:

    • Rationale: DMSO is hygroscopic and can absorb water from the atmosphere, which may contribute to the hydrolysis of sensitive compounds over time.

    • Best Practices:

      • Use anhydrous, high-purity DMSO for preparing stock solutions.

      • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

      • Store stock solutions at -20°C or -80°C.

  • Periodic Quality Control:

    • Protocol: For long-term studies, periodically re-analyze your stock solution using HPLC to confirm its concentration and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and generally effective solvent for creating high-concentration stock solutions. However, for aqueous-based experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the assay and to minimize potential precipitation. For some applications, other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may also be suitable, but their compatibility with your experimental system should be verified.

Q2: How should I store solutions of this compound?

A2: For optimal stability, stock solutions in anhydrous DMSO should be aliquoted and stored at -20°C or -80°C and protected from light. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours, and validate their stability under these conditions.

Q3: Is this compound sensitive to pH?

A3: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated at low pH. While the fused ring system is generally stable, extremes of pH (highly acidic or highly alkaline) can promote hydrolysis or other degradation pathways. It is recommended to maintain solutions within a pH range of 5 to 8 for maximal stability, unless your experimental protocol requires otherwise. Always perform a stability check if you are using buffers outside of this range.

Q4: What are the likely degradation products I might observe?

A4: Based on the structure, potential degradation pathways include:

  • Reduction of the nitro group: This can lead to the formation of 8-bromo-6-nitroso-, 8-bromo-6-hydroxylamino-, or 8-bromo-6-aminoimidazo[1,2-a]pyridine.[3][4]

  • Hydrolysis: Under harsh pH conditions, the imidazo[1,2-a]pyridine ring could potentially undergo cleavage.

  • Nucleophilic substitution of the bromine: While the bromine on the pyridine ring is generally stable, it could be displaced by strong nucleophiles under certain conditions.

  • Photodegradation products: Exposure to UV or visible light may lead to a complex mixture of degradation products.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method for quantifying the parent compound and detecting the formation of degradation products that contain a chromophore.[1] A reverse-phase C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which helps in elucidating the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of significant degradation products if they can be isolated in sufficient quantity and purity.

Experimental Protocols and Data

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated to 105°C for 24 hours.

  • Photodegradation: Solution exposed to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]

Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

  • Include a control sample diluted with the solvent and stored under ambient conditions, protected from light.

  • After the specified incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a validated HPLC-UV method. An LC-MS method should also be used to identify the masses of the degradation products.

Data Summary Table (Hypothetical Results):

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C~5%1Minor degradation
0.1 M NaOH, 60°C~25%3Significant degradation, color change to yellow
3% H₂O₂, RT~15%2Moderate degradation
Heat (105°C, solid)<2%0Thermally stable as a solid
Photolysis~40%>4Highly sensitive to light, significant color change

Visualizations

Potential Degradation Pathways

G cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation cluster_substitution Nucleophilic Substitution parent This compound nitroso Nitroso Derivative parent->nitroso [H] hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H₂O / H⁺ or OH⁻ photo_prods Complex Mixture of Degradants parent->photo_prods hν (Light) subst_prod Debrominated or Substituted Product parent->subst_prod Nu⁻ hydroxylamino Hydroxylamino Derivative nitroso->hydroxylamino [H] amino Amino Derivative hydroxylamino->amino [H]

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Assay Inconsistency

G start Inconsistent Assay Results check_stability Is compound stable in assay medium? start->check_stability check_ph Is pH optimal for stability? check_stability->check_ph Yes prepare_fresh Prepare fresh solutions before use check_stability->prepare_fresh No check_light Is solution protected from light? check_ph->check_light Yes adjust_ph Adjust buffer pH or use fresh solutions check_ph->adjust_ph No check_stock Is stock solution integrity confirmed? check_light->check_stock Yes protect_light Use amber vials / foil check_light->protect_light No recheck_stock Re-qualify stock solution (HPLC) check_stock->recheck_stock No end Consistent Results check_stock->end Yes prepare_fresh->end adjust_ph->end protect_light->end recheck_stock->end

Caption: Workflow for troubleshooting inconsistent assay results.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [https://bioprocessintl.com/manufacturing/fill-finish/forced-degradation-studies-regulatory-considerations-and-implementation-303 Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International]([Link] Forced Degradation Studies: Regulatory Considerations and Implementation)

  • Baertschi, S. W., et al. (2019). Forced Degradation Studies: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 12(1), 1. [Link]

  • Impurity Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • Nti-Gyabaah, J., & Chmielewski, J. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). StabilityStudies.in. Retrieved January 24, 2026, from [Link]

  • Lima, T. C., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(19), 4413. [Link]

  • Rana, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives, a promising class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these molecules. We will delve into their synthesis, biological activities, and mechanisms of action, supported by experimental data and established protocols.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically used drugs.[1][2] This bicyclic heteroaromatic system is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The introduction of a bromine atom at the 8-position and a nitro group at the 6-position is anticipated to significantly modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and target specificity. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets, while the bromine atom can provide a site for further functionalization and may enhance binding affinity.[4]

Comparative Efficacy Analysis

While a direct head-to-head comparative study of a series of this compound derivatives with varying substitutions is not yet available in the public domain, we can infer their potential efficacy by examining related compounds from the broader imidazo[1,2-a]pyridine family. This section presents a comparative analysis of their anticancer and antimicrobial activities based on available experimental data.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent activity against a range of cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and signal transduction pathways.[8]

One study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line revealed IC50 values of 45 µM and 47.7 µM for IP-5 and IP-6, respectively, indicating a strong cytotoxic impact.[9] In another study, a series of 3-aminoimidazo[1,2-a]pyridine compounds were synthesized and evaluated for their cytotoxicity against three cancer cell lines (MCF-7, HT-29, and B16F10).[3] Compound 12 , which features a nitro group at the C-2 position, demonstrated the highest inhibitory activity against the HT-29 cell line with an IC50 of 4.15 ± 2.93 µM.[3]

The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyridine derivatives to provide a comparative perspective.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IP-5Not specifiedHCC1937 (Breast)45[9]
IP-6Not specifiedHCC1937 (Breast)47.7[9]
IP-7Not specifiedHCC1937 (Breast)79.6[9]
12 2-nitro, 3-(p-chlorophenyl)HT-29 (Colon)4.15 ± 2.93[3]
14 2-tolyl, 3-(p-chlorophenyl)aminoB16F10 (Melanoma)21.75 ± 0.81[3]
6d Imidazo[1,2-a]pyridine-oxadiazole hybridA549 (Lung)2.8 ± 0.02[4]
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties.[10] The introduction of nitro and bromo substituents can enhance the antimicrobial potential of these compounds. For instance, nitroimidazoles are a known class of antimicrobial agents.[11][12]

A study on imidazo[1,2-a]pyridine-8-carboxamides identified them as selective inhibitors of Mycobacterium tuberculosis with no activity against Gram-positive or Gram-negative bacteria.[13] Another study on new imidazo[1,2-a]pyridines reported varying degrees of activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv.[10]

The table below presents the antimicrobial activity of some imidazo[1,2-a]pyridine derivatives.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Thiosemicarbazide derivativesNitroimidazole moietyGram-positive bacteria31.25 - 1000[11][12]
Imidazo[1,2-a]pyridine-8-carboxamidesVariedMycobacterium tuberculosisNot specified[13]
Imidazo[1,2-a]pyridine derivativesVariedS. aureus, S. epidermidis, M. tuberculosisVaried[10]

Proposed Synthetic Strategy

A general synthetic route to the this compound core can be adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridines.[2][14][15][16] A plausible pathway is outlined below.

G A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B Nitration (e.g., HNO3/H2SO4) C This compound core B->C Cyclocondensation E Substituted Derivatives C->E Further functionalization (e.g., at C-2, C-3) D α-Haloketone D->C

Figure 1: Proposed synthetic route for this compound derivatives.

This strategy involves the nitration of 2-amino-5-bromopyridine to introduce the nitro group at the 3-position (which will become the 6-position in the final product). Subsequent cyclocondensation with an appropriate α-haloketone would yield the desired this compound core. Further modifications at the C-2 and C-3 positions can be achieved by selecting different α-haloketones or through post-cyclization functionalization reactions.

Key Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add Solubilizing Agent (DMSO) D->E F Measure Absorbance (570 nm) E->F

Figure 2: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Serial Dilutions of Compound B Inoculate with Bacterial Suspension A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

Figure 3: Workflow for the broth microdilution assay.

Mechanism of Action

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways.[5][7][8] Several potential mechanisms of action have been proposed, including:

  • Inhibition of Protein Kinases: Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit various protein kinases, such as PI3K/Akt, which are crucial for cell survival and proliferation.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6]

  • Cell Cycle Arrest: They can cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from dividing.[6]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[5]

The antimicrobial mechanism of nitro-containing compounds like the this compound derivatives likely involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[17]

G cluster_0 Anticancer Mechanisms cluster_1 Antimicrobial Mechanism A Imidazo[1,2-a]pyridine Derivative B Inhibition of Protein Kinases (e.g., PI3K/Akt) A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Inhibition of Tubulin Polymerization A->E F Nitroimidazo[1,2-a]pyridine Derivative G Reduction of Nitro Group F->G H Reactive Nitrogen Intermediates G->H I Damage to Cellular Macromolecules (e.g., DNA) H->I J Cell Death I->J

Sources

A Researcher's Guide to Validating the Mechanism of Action of 8-Bromo-6-nitroimidazo[1,2-a]pyridine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery pipelines increasingly focus on targeted therapies, the rigorous validation of a compound's mechanism of action (MoA) has become a critical checkpoint. Mischaracterization of a molecule's MoA can lead to failed clinical trials and wasted resources. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of a novel investigational compound, 8-Bromo-6-nitroimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds.[1][2][3] This class has demonstrated a wide spectrum of biological activities, including anti-cancer and anti-tuberculosis effects.[4][5][6]

This guide will use the hypothetical scenario of this compound being a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4] We will present a logical, multi-step experimental workflow, provide detailed protocols for key assays, and compare the compound's performance with established alternatives.

The Proposed Mechanism: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control cell fate. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. We hypothesize that this compound exerts its anti-cancer effects by directly inhibiting a key kinase within this pathway, such as PI3K or mTOR.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates Transcription Factors Transcription Factors S6K->Transcription Factors Activate 4EBP1->Transcription Factors Inhibit Inhibition (Promote Translation) This compound This compound This compound->PI3K Hypothesized Inhibition Wortmannin Wortmannin Wortmannin->PI3K Known Inhibition Rapamycin Rapamycin Rapamycin->mTORC1 Known Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

A Step-by-Step Experimental Workflow for MoA Validation

A robust MoA validation strategy should be multi-faceted, providing evidence from the molecular to the cellular level. The following workflow outlines a logical progression of experiments designed to rigorously test our hypothesis.

MoA_Validation_Workflow cluster_phase1 Phase 1: Target Engagement cluster_phase2 Phase 2: In Vitro Functional Assays cluster_phase3 Phase 3: Cellular Pathway Analysis cluster_phase4 Phase 4: Phenotypic Assays & Comparative Analysis CETSA Cellular Thermal Shift Assay (CETSA) SPR Surface Plasmon Resonance (SPR) Kinase_Assay In Vitro Kinase Assay CETSA->Kinase_Assay ITC Isothermal Titration Calorimetry (ITC) ITC->Kinase_Assay Western_Blot Western Blotting for Phospho-proteins Kinase_Assay->Western_Blot Kinome_Profiling Kinome-wide Profiling Kinome_Profiling->Western_Blot Cell_Viability Cell Viability/Proliferation Assay Western_Blot->Cell_Viability Reporter_Assay Reporter Gene Assay Reporter_Assay->Cell_Viability Comparison Comparison with Known Inhibitors

Caption: A four-phase experimental workflow for validating the mechanism of action.

Phase 1: Confirming Direct Target Engagement

The first crucial step is to demonstrate that this compound physically interacts with its putative target in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.[7] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87) to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target (e.g., PI3K p110α).

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.

Biophysical Confirmation: SPR and ITC

To quantify the binding affinity and thermodynamics of the interaction, biophysical assays like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.[8][9]

  • Surface Plasmon Resonance (SPR): This technique measures the real-time binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[8][10] It provides kinetic data (kon and koff) and the dissociation constant (KD).[9]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[11][12]

Phase 2: Assessing In Vitro Functional Modulation

Once target engagement is confirmed, the next step is to determine if this binding event translates into a functional consequence on the target protein's activity.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of the purified target kinase in the presence of the inhibitor.

Protocol:

  • Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., PI3Kα), its substrate (e.g., PIP2), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., Wortmannin).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Measure the amount of product (e.g., PIP3) formed using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Kinome-wide Profiling

To assess the selectivity of this compound, it is essential to screen it against a broad panel of kinases.[13][14][15] This can be outsourced to specialized contract research organizations (CROs) that offer panels of hundreds of kinases. The results will reveal any off-target activities, which is critical for predicting potential side effects and for confirming that the observed cellular phenotype is due to the on-target activity.

Phase 3: Analyzing Cellular Pathway Modulation

The ultimate proof of MoA lies in demonstrating that the compound modulates the intended signaling pathway within a cellular context.

Western Blotting for Phospho-proteins

Western blotting is a cornerstone technique for analyzing the phosphorylation status of key proteins in a signaling pathway.[16][17][18][19] A decrease in the phosphorylation of downstream effectors of the target kinase upon treatment with the compound provides strong evidence for its inhibitory activity.

Protocol:

  • Cell Treatment and Lysis: Treat the selected cancer cell line with this compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K).

  • Detection and Analysis: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[20]

Phase 4: Phenotypic Assays and Comparative Analysis

The final step is to link the molecular and cellular effects to a relevant cancer cell phenotype and to benchmark the compound against known inhibitors.

Cell Viability/Proliferation Assay

Assays like the MTT or CellTiter-Glo® assay can be used to measure the effect of the compound on cell viability and proliferation. The goal is to correlate the IC50 from the kinase assay and the effective concentration from the Western blot with the concentration that inhibits cell growth.

Comparative Analysis with Alternatives

To put the activity of this compound into context, it should be tested side-by-side with well-characterized inhibitors of the PI3K/Akt/mTOR pathway.

  • Wortmannin: A potent, irreversible pan-PI3K inhibitor.

  • Alpelisib (BYL719): A clinical-grade, selective PI3Kα inhibitor.

  • Rapamycin (Sirolimus): A specific mTORC1 inhibitor.

This comparative analysis will help to pinpoint the exact target of this compound within the pathway.

Comparative_Analysis cluster_compounds Test Compounds cluster_readouts Experimental Readouts Compound_X This compound pAkt p-Akt Levels Compound_X->pAkt Hypothesis: Decreased pS6K p-S6K Levels Compound_X->pS6K Hypothesis: Decreased Viability Cell Viability Compound_X->Viability Hypothesis: Decreased Wortmannin Wortmannin (PI3K inhibitor) Wortmannin->pAkt Expected: Decreased Wortmannin->pS6K Expected: Decreased Wortmannin->Viability Expected: Decreased Rapamycin Rapamycin (mTORC1 inhibitor) Rapamycin->pAkt Expected: No Change Rapamycin->pS6K Expected: Decreased Rapamycin->Viability Expected: Decreased

Caption: Logic for comparative analysis of pathway inhibition.

Table 1: Expected Comparative Results

Compound Target p-Akt (S473) Inhibition p-S6K (T389) Inhibition Cell Viability IC50
This compound PI3K (Hypothesized)YesYesExpected in nM-µM range
Wortmannin Pan-PI3KYesYesnM range
Alpelisib PI3KαYesYesnM range
Rapamycin mTORC1No/Slight IncreaseYesnM range

Conclusion

Validating the mechanism of action of a novel compound like this compound is a systematic and evidence-based process. It requires a multi-pronged approach that combines biophysical, biochemical, and cellular assays to build a coherent and compelling case for the proposed MoA. By following the workflow outlined in this guide and critically comparing the results with known inhibitors, researchers can confidently characterize their compounds, paving the way for their successful development as targeted therapeutics. Definitive assays for target engagement are fundamental to the science of chemical probe development and protein function assignment in living systems.[21]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.